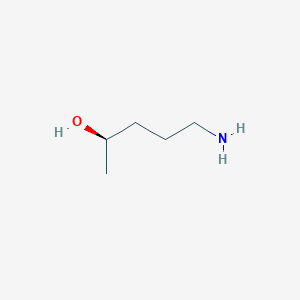![molecular formula C25H42N2O2 B12558546 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one CAS No. 143214-57-7](/img/structure/B12558546.png)
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is a complex organic compound that features a pyridine ring, an oxazinan ring, and a long hexadecanone chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving aldehydes and ammonia.
Oxazinan Ring Formation: The oxazinan ring is formed by reacting the pyridine derivative with an appropriate amine and an aldehyde under acidic conditions.
Attachment of the Hexadecanone Chain: The final step involves the attachment of the hexadecanone chain through a nucleophilic substitution reaction, where the oxazinan derivative reacts with a hexadecanone halide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient reactions and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the hexadecanone chain can be replaced with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: New derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one involves its interaction with specific molecular targets. The pyridine and oxazinan rings can interact with enzymes or receptors, modulating their activity. The hexadecanone chain may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
1-(Pyridin-2-yl)-2-(pyridin-4-yl)ethan-1-one: Similar structure but lacks the oxazinan ring and hexadecanone chain.
1-(Pyridin-2-yl)propan-1-one: Contains a pyridine ring but has a shorter alkyl chain and no oxazinan ring.
1-(Piperidin-1-yl)hexadecan-1-one: Similar long alkyl chain but contains a piperidine ring instead of pyridine and oxazinan rings.
Uniqueness
1-[2-(Pyridin-4-YL)-1,3-oxazinan-3-YL]hexadecan-1-one is unique due to its combination of a pyridine ring, an oxazinan ring, and a long hexadecanone chain. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Propiedades
Número CAS |
143214-57-7 |
|---|---|
Fórmula molecular |
C25H42N2O2 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
1-(2-pyridin-4-yl-1,3-oxazinan-3-yl)hexadecan-1-one |
InChI |
InChI=1S/C25H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-24(28)27-21-15-22-29-25(27)23-17-19-26-20-18-23/h17-20,25H,2-16,21-22H2,1H3 |
Clave InChI |
ULKAGMIXXHAAJX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)N1CCCOC1C2=CC=NC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
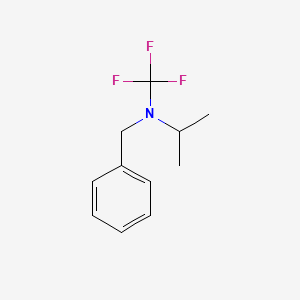
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)
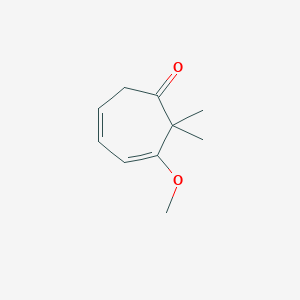
![1,2-Benzenediamine, 4-[2-[4-(2-pyrimidinyl)-1-piperazinyl]ethyl]-](/img/structure/B12558477.png)
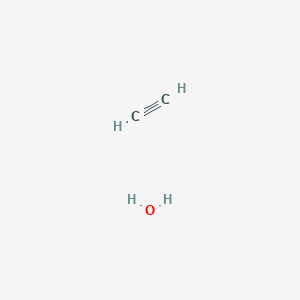
![4-[(E)-(4-Butoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12558487.png)
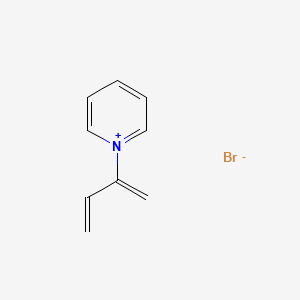
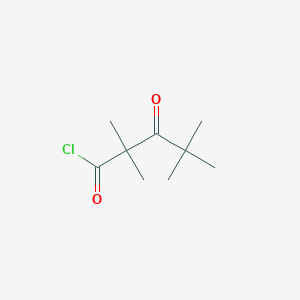
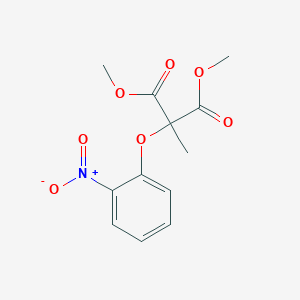


![N-[1-Hydroxy-3-(morpholin-4-YL)-1-phenylpropan-2-YL]hexanamide](/img/structure/B12558531.png)
